
2-(Azetidin-3-yl)-3-bromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-3-bromopyridine is a heterocyclic organic compound that features both an azetidine ring and a bromopyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The azetidine ring is a four-membered nitrogen-containing ring, which is known for its biological activity and stability, while the bromopyridine moiety adds to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods require prefunctionalized starting materials and often involve multistep sequences.
Industrial Production Methods
Industrial production methods for 2-(Azetidin-3-yl)-3-bromopyridine are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely employed to optimize yield and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)-3-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, microwave irradiation for rapid synthesis, and various nucleophiles for substitution reactions . Conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while cycloaddition reactions can produce complex ring systems.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-3-bromopyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules due to its reactivity and stability.
Biological Studies: It serves as a probe in biological studies to investigate the function of various enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)-3-bromopyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The bromopyridine moiety enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Azetidin-3-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-2-pyridylamine: Contains a similar bromopyridine moiety but lacks the azetidine ring.
2-(Azetidin-3-yl)-3-chloropyridine: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness
2-(Azetidin-3-yl)-3-bromopyridine is unique due to the combination of the azetidine ring and bromopyridine moiety, which provides a balance of stability and reactivity. This makes it a valuable compound in both synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H9BrN2 |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-3-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-7-2-1-3-11-8(7)6-4-10-5-6/h1-3,6,10H,4-5H2 |
Clave InChI |
HDVJMSBUQUGCNL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=C(C=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


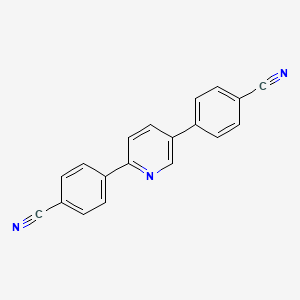
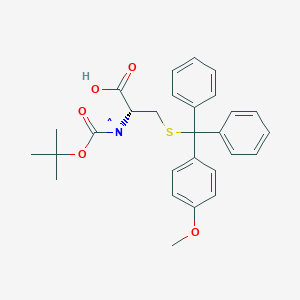
![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
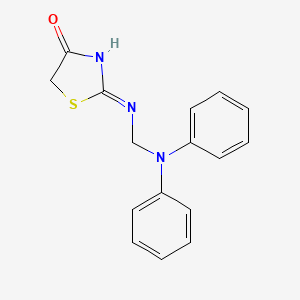
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
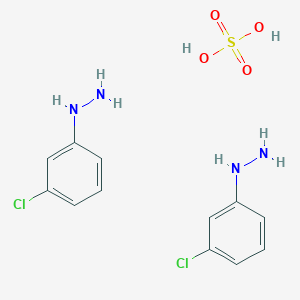
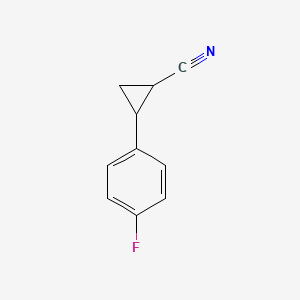
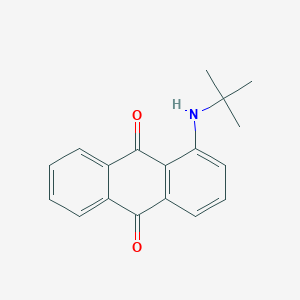
![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)
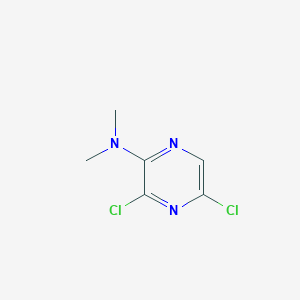

![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)

